molecular formula C18H20N2O2 B5585515 1-benzoyl-4-(2-methoxyphenyl)piperazine

1-benzoyl-4-(2-methoxyphenyl)piperazine

Cat. No.: B5585515
M. Wt: 296.4 g/mol
InChI Key: IMMPLBSFYBNOGO-UHFFFAOYSA-N
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Description

1-benzoyl-4-(2-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a benzoyl group and a methoxyphenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I) are employed.

Major Products Formed

    Oxidation: Formation of 1-benzoyl-4-(2-hydroxyphenyl)piperazine or 1-benzoyl-4-(2-formylphenyl)piperazine.

    Reduction: Formation of 1-benzyl-4-(2-methoxyphenyl)piperazine.

    Substitution: Formation of 1-benzoyl-4-(2-halophenyl)piperazine or 1-benzoyl-4-(2-alkylphenyl)piperazine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters, leading to increased levels of these chemicals in the synaptic cleft and enhanced signaling.

Comparison with Similar Compounds

1-benzoyl-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-benzoyl-4-(4-nitrophenyl)piperazine: Differing in the position and type of substituent on the phenyl ring.

    1-benzoyl-4-(4-methoxyphenyl)piperazine: Differing in the position of the methoxy group on the phenyl ring.

    1-benzoyl-4-(2-chlorophenyl)piperazine: Differing in the type of substituent on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-10-6-5-9-16(17)19-11-13-20(14-12-19)18(21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMPLBSFYBNOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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